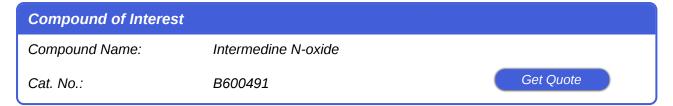


Physical and chemical properties of Intermedine N-oxide

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Intermedine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those from the Boraginaceae family such as Symphytum officinale (comfrey). [1][2] As a tertiary amine N-oxide, it represents a metabolite of intermedine. These compounds are of significant interest to the scientific community due to their potential biological activities, which include anticancer properties and notable toxicity.[3][4] This technical guide provides an in-depth overview of the known physical and chemical properties of Intermedine N-oxide, details on experimental protocols for its analysis, and a visualization of its proposed mechanism of toxicity.

Core Physical and Chemical Properties

Intermedine N-oxide is a complex organic molecule with the molecular formula C15H25NO6. [1][2] A summary of its key physical and chemical properties is presented below. It is important to note that while some properties are well-documented, others such as melting and boiling points are not readily available in the literature.



Property	Value	Source
Molecular Formula	C15H25NO6	[1][2][5]
Molecular Weight	315.36 g/mol	[1][2][5]
CAS Number	95462-14-9	[1][2]
Appearance	Not specified (likely a solid)	
Melting Point	Not available	[6]
Boiling Point	Not available	[6]
Solubility	Not specified, but the N-oxide group generally increases water solubility compared to the parent amine.[7][8]	
Storage Temperature	Recommended at -20°C or below -15°C.[2][6]	_
InChI Key	DNAWGBOKUFFVMB- JXSDSIQZSA-N	[9]
SMILES	CINVALID-LINKC) (C(=0)OCC1=CC[N+]2([C@H] 1INVALID-LINKO) [O-])O">C@HO	[2]

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of **Intermedine N-oxide** rely on modern analytical techniques.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for the analysis of **Intermedine N-oxide**.[1][10] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is typically observed at m/z 316.1755.[1] A characteristic fragmentation pattern involves the loss of an oxygen atom, resulting in a fragment at m/z 300, which is



indicative of an N-oxide.[11] Further fragmentation can yield ions characteristic of the pyrrolizidine core, such as at m/z 138 and 120.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the definitive structural confirmation of **Intermedine N-oxide**. The N-oxidation of the pyrrolizidine ring leads to a downfield shift of the signals for adjacent protons and carbons in both ¹H and ¹³C NMR spectra when compared to the parent alkaloid, intermedine.[7]

Infrared (IR) Spectroscopy

The presence of the N-oxide functional group can be confirmed by IR spectroscopy. A prominent vibration band for the N+-O- bond is typically observed in the region of 930-970 cm⁻¹.[7][12]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of **Intermedine N-oxide** are not publicly available. However, based on standard laboratory practices and information from related studies, the following generalized methodologies can be applied.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

- Objective: To identify and quantify **Intermedine N-oxide** in a sample.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).[1]
- Methodology:
 - Sample Preparation: The sample is extracted with a suitable solvent, such as methanol or a water/methanol mixture, and may require a solid-phase extraction (SPE) clean-up step.
 An internal standard should be added for accurate quantification.[13][14]



- Chromatographic Separation: A C18 reversed-phase column is commonly used.[1] A
 gradient elution with mobile phases consisting of water and acetonitrile, both often
 containing a small amount of an acidifier like formic acid, is employed to achieve
 separation from other components.
- Mass Spectrometric Detection: The mass spectrometer is operated in positive ion ESI mode. Data is acquired in full scan mode to detect the [M+H]+ ion and in tandem MS (MS/MS) mode to obtain characteristic fragment ions for structural confirmation.
- Data Analysis: The retention time and mass-to-charge ratio of the analyte are compared to a
 certified reference standard of Intermedine N-oxide. Quantification is performed by
 constructing a calibration curve.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Objective: To confirm the chemical structure of Intermedine N-oxide.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - Sample Preparation: A purified sample of Intermedine N-oxide is dissolved in a deuterated solvent (e.g., methanol-d4, water-d2).
 - Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of all atoms in the molecule.
- Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to assign the structure and stereochemistry of the molecule.

Biological Activity and Signaling

Intermedine N-oxide, like other pyrrolizidine alkaloids, exhibits significant biological activity, most notably hepatotoxicity.[4] While often considered detoxification products of the parent



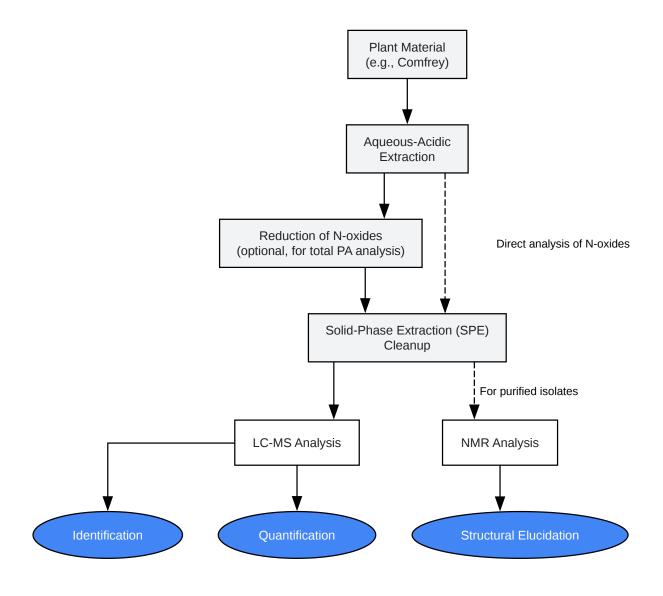
alkaloids, some N-oxides can be reduced back to the toxic parent amine in vivo, particularly under hypoxic conditions.[15]

Mechanism of Hepatotoxicity

The hepatotoxicity of intermedine, and by extension its N-oxide, is believed to be mediated through a mitochondrial-dependent apoptotic pathway.[4][16] This process is initiated by the overproduction of reactive oxygen species (ROS), leading to a cascade of events culminating in cell death.







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